molecular formula C9H10S B1266259 Allyl phenyl sulfide CAS No. 5296-64-0

Allyl phenyl sulfide

Cat. No.: B1266259
CAS No.: 5296-64-0
M. Wt: 150.24 g/mol
InChI Key: QGNRLAFFKKBSIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl phenyl sulfide can be synthesized through various methods. One common method involves the reaction of allyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

C6H5SH+CH2=CHCH2ClC6H5SCH2CH=CH2+HClC_6H_5SH + CH_2=CHCH_2Cl \rightarrow C_6H_5SCH_2CH=CH_2 + HCl C6​H5​SH+CH2​=CHCH2​Cl→C6​H5​SCH2​CH=CH2​+HCl

This reaction typically occurs under mild conditions, with the base facilitating the deprotonation of thiophenol to form the thiolate anion, which then attacks the allyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions: Allyl phenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Allyl phenyl sulfide has numerous applications in various fields of research and industry:

Mechanism of Action

The mechanism of action of Allyl phenyl sulfide involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of signaling pathways .

Comparison with Similar Compounds

Uniqueness of Allyl phenyl sulfide: this compound is unique due to the presence of both an allyl group and a phenyl group bonded to a sulfur atom. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

prop-2-enylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNRLAFFKKBSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201002
Record name (Allylthio)benzene
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Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5296-64-0
Record name (2-Propen-1-ylthio)benzene
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Record name (Allylthio)benzene
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Record name (Allylthio)benzene
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Record name (allylthio)benzene
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Record name S-ALLYLTHIOBENZENE
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Synthesis routes and methods

Procedure details

To a 1 L flask at 0 C was added 160 mL of methanol. The solution was kept under 30 C as Na metal (5.10 g, 221.24 mmol) was added in small portions. After all the sodium had reacted, 4-hydroxythiophenol (25.0 g, 2.2 eq) was added to the solution of sodium methoxide. The solution was heated to reflux and 3-chloro-2-chloromethyl-1-propene (11.26 g, 1 eq) was added dropwise over 1 hour. The solution was allowed to reflux overnight. The solution was cooled to 25 C, filtered, and reduced in vacuo to remove the methanol. The crude material was taken up in 500 mL of water and extracted with ether (4×150 mL). The ether layer was washed with 1N HCl, water, brine, and dried over sodium sulfate. The organic layer was reduced in vacuo to a crude orange oil. The oil was purified by flash chromatography 90:10 hexanes/ethyl acetate to yield 23.52 g of a colorless oil. Yield 85.8%. 1H NMR (400 MHz, CDCl3, δ): 7.23 (m, 4H, Ar—H), 6.74 (m, 4H, Ar—H), 5.84 (s, 2H, Ar—OH), 4.70 (s, 2H, C═CH2), 3.57 (s, 4H, CH2); 13C NMR (400 MHz, CDCl3, δ): 155.3 (C1), 140.45 (C10), 138.6 (C5), 134.3 (C8), 132.7 (C4), 126.0 (C7), 116.5 (C3), 116.0 (C6), 40.63 (C11); MS (ESI, m/z): [M+Li]+ calcd for C16H16O2S2, 344.3; found, 344.3.
[Compound]
Name
Na
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.26 g
Type
reactant
Reaction Step Four
Quantity
160 mL
Type
solvent
Reaction Step Five
Yield
85.8%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of allyl phenyl sulfide?

A1: The molecular formula of this compound is C9H10S, and its molecular weight is 166.23 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic data is available, including boiling point (103-104 °C at 0.36 mmHg) and density (1.1205 g/cm3). []

Q3: Is this compound soluble in common organic solvents?

A3: Yes, this compound is insoluble in water but soluble in most organic solvents, with limited solubility in hexane. []

Q4: Can this compound undergo the thio-Claisen rearrangement?

A4: Yes, upon heating, this compound undergoes a thio-Claisen rearrangement, yielding a mixture of products including 2-isopropyl-1-thiacoumaran, 2,2-dimethyl-1-thiachroman, and 3-methyl-1-butenyl phenyl sulfide. The product distribution is influenced by the presence of substituents on the allylic moiety. []

Q5: Can the thio-Claisen rearrangement of this compound be accelerated?

A5: Yes, incorporating the allyl sulfide moiety into a 1,8-bis(allylthio)naphthalene system significantly accelerates the thio-Claisen rearrangement. This acceleration is attributed to transannular interaction between the sulfoxide/sulfenate oxygen and the second allylsulfenyl sulfur atom, facilitating the rearrangement. []

Q6: How can this compound be utilized in the synthesis of α-chiral crotylsilanes?

A6: this compound derivatives can be transformed into α,γ-disubstituted allyllithium compounds through reductive lithiation using lithium naphthalenide. These lithiated species readily undergo retro-[1,4]-Brook rearrangements, providing access to α-chiral crotylsilanes with a high degree of stereocontrol. []

Q7: Can this compound be used to generate allylgermanes?

A7: Yes, this compound can be converted to allylgermanes via a desulfurizative germylation reaction using bis(triethylgermyl)cuprate(I). This reaction proceeds with high regioselectivity, favoring the introduction of the triethylgermyl group at the less substituted carbon of the allyl system. []

Q8: Can this compound participate in palladium-catalyzed reactions?

A8: Yes, this compound undergoes oxidative addition to palladium(0) complexes. The nature of the product depends on the chalcogen atom; while allyl phenyl ether yields a mononuclear complex, this compound and selenide form binuclear complexes bridged by the chalcogen atom. []

Q9: How can this compound be utilized in the synthesis of α-substituted γ- and δ-lactones?

A9: this compound derivatives can be employed in the synthesis of α-substituted γ- and δ-lactones via a multi-step process. This involves the free-radical addition of an iodoalkyl tert-butyl carbonate or carbamate to thiomaleic anhydride, followed by deprotection and cyclization to afford the lactone. The α-thiocarboxylic acid residue in the lactone can be further manipulated to obtain amides or aldehydes/ketones. []

Q10: How does this compound contribute to the synthesis of 1-deoxycastanospermine and its stereoisomers?

A10: The anion of this compound reacts with a proline derivative, followed by an allylic sulfide rearrangement and nucleophilic cyclization, to construct the basic skeleton of 1-deoxycastanospermine (6,7,8-trihydroxyindolizidine). This approach allows access to four different isomers of this compound. []

Q11: Can this compound be isomerized using catalysts?

A11: Yes, proazaphosphatrane catalysts like P(RNCH2CH2)3N (R = Me, i-Pr) effectively isomerize this compound to its corresponding vinyl isomer in high yields. This reaction is highly selective and proceeds under mild conditions in acetonitrile. [, ]

Q12: How do ruthenium complexes catalyze reactions involving this compound?

A12: Ruthenium(II) complexes, such as dichlorotris(triphenylphosphine)ruthenium(II), catalyze the reaction between arenesulfonyl chlorides and this compound. This reaction proceeds through an SH2'-type mechanism involving the generation of an arenesulfonyl radical and leads to the formation of allyl phenyl sulfone and diphenyl disulfide. []

Q13: What is the role of nickel catalysts in reactions involving this compound?

A13: Nickel complexes efficiently catalyze the thioallylation of alkynes with this compound. This reaction displays high regio- and stereoselectivity, yielding thio-1,4-dienes with various functional groups. Mechanistic studies suggest the involvement of a π-allyl nickel intermediate in the reaction pathway. [, ]

Q14: How does the electronic nature of the sulfide group affect the asymmetric copper-catalyzed [, ]-sigmatropic rearrangement of sulfur ylides derived from allyl sulfides?

A14: The enantioselectivity of the copper-catalyzed [, ]-sigmatropic rearrangement of sulfur ylides, generated from allyl sulfides and ethyl diazoacetate, is influenced by the electronic nature of the sulfide group. Electron-rich allyl sulfides, such as allyl p-methoxyphenyl sulfide, result in lower enantiomeric excess compared to their electron-neutral counterparts like this compound. This observation suggests that electronic factors play a role in determining the stereochemical outcome of the rearrangement. [, ]

Q15: Does the structure of the allyl sulfide influence the asymmetric copper-catalyzed generation and [, ]-sigmatropic rearrangement of sulfur ylides?

A15: Yes, the structure of the allyl sulfide significantly impacts the asymmetric copper-catalyzed [, ]-sigmatropic rearrangement of sulfur ylides. For instance, employing (1S,2S,5R)-(+)-allyl menthyl sulfide as the starting material results in significantly higher enantiomeric excess compared to simpler allyl sulfides like allyl methyl sulfide. This difference highlights the importance of steric and electronic factors associated with the sulfide substituent in controlling the stereochemical outcome of the reaction. [, ]

Q16: Can this compound be incorporated into polymers?

A16: Yes, this compound can be copolymerized with vinyl pyrrolidone to create amphiphilic copolymers, as demonstrated by the synthesis of poly(vinyl pyrrolidone-co-allyl phenyl sulfide) (P(VP-APS)). These copolymers exhibit interesting properties, particularly their ability to stabilize emulsions, which can be further tuned by oxidizing the sulfide groups to sulfones. []

Q17: How does the oxidation of this compound units in P(VP-APS) copolymers affect their properties?

A17: Oxidizing the sulfide groups in P(VP-APS) copolymers to sulfones using hydrogen peroxide leads to a significant decrease in the optical density of the copolymer solutions and weakens their interfacial activity. This change is attributed to the altered amphiphilicity of the copolymer after oxidation. This oxidation process provides a way to control the stability of emulsions stabilized by these copolymers, promoting demulsification upon oxidation. []

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